N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide
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Overview
Description
N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is a chemical compound with the molecular formula C16H21N3OS. It is known for its unique structure, which includes a thiadiazole ring, a benzyl group, and a hexanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl or hexanamide groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-Benzoyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzohydrazide: This compound shares a similar thiadiazole ring structure but differs in the presence of a benzohydrazide group.
Benzimidazoles: These compounds contain a benzimidazole ring and are known for their diverse biological activities.
Uniqueness
N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63194-01-4 |
---|---|
Molecular Formula |
C16H21N3OS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide |
InChI |
InChI=1S/C16H21N3OS/c1-3-4-6-11-15(20)19(16-17-13(2)18-21-16)12-14-9-7-5-8-10-14/h5,7-10H,3-4,6,11-12H2,1-2H3 |
InChI Key |
UXDWDMOTWMYMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CC1=CC=CC=C1)C2=NC(=NS2)C |
Origin of Product |
United States |
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